4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)
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Overview
Description
This complex molecule belongs to the class of flavonoids, specifically a tetrahydroxyflavone derivative. Its intricate structure includes multiple hydroxyl groups and a benzopyran ring system.
Chemical Formula: The molecular formula is .
Physical Properties: It melts at 135-137°C and has a predicted boiling point of 428.5°C .
Synonyms: .
Preparation Methods
Industrial Production: Industrial-scale production methods are scarce due to its intricate structure and limited applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may exhibit antioxidant properties, affecting cellular processes.
Medicine: Investigations explore its potential as an anti-inflammatory or anticancer agent.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: It likely interacts with enzymes, receptors, or cellular pathways due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its unique structure sets it apart from other flavonoids.
Similar Compounds: While I don’t have a specific list, other flavonoids share similar features.
Properties
Molecular Formula |
C34H30O8 |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-(2-phenylethyl)-6-[[5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C34H30O8/c35-26-18-23(13-11-20-7-3-1-4-8-20)40-28-16-15-22(17-25(26)28)42-34-32(39)31(38)30(37)29-27(36)19-24(41-33(29)34)14-12-21-9-5-2-6-10-21/h1-10,15-19,30-32,34,37-39H,11-14H2 |
InChI Key |
JFANYIGTUNUOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C5=C4OC(=CC5=O)CCC6=CC=CC=C6)O)O)O |
Origin of Product |
United States |
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